2,2-Dimethylhex-5-enyl carbonochloridate

Description

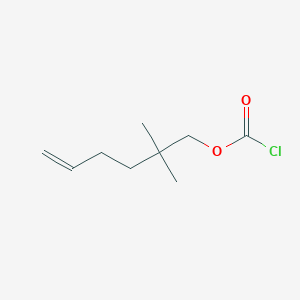

2,2-Dimethylhex-5-enyl carbonochloridate is an organochlorine compound characterized by a carbonochloridate functional group (-O(CO)Cl) attached to a branched aliphatic chain with a terminal double bond. Its structure includes a hex-5-enyl backbone substituted with two methyl groups at the second carbon, conferring steric hindrance and influencing its reactivity. Carbonochloridates are typically acylating agents, reacting with nucleophiles like alcohols or amines to form esters or amides.

Properties

Molecular Formula |

C9H15ClO2 |

|---|---|

Molecular Weight |

190.67 g/mol |

IUPAC Name |

2,2-dimethylhex-5-enyl carbonochloridate |

InChI |

InChI=1S/C9H15ClO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4H,1,5-7H2,2-3H3 |

InChI Key |

CMITXSJGZUFLIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC=C)COC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cholest-5-en-3-ol (3β)-, Carbonochloridate

Structure: A steroidal carbonochloridate derived from cholest-5-en-3-ol, featuring a tetracyclic core and a carbonochloridate group at the C3 position. Reactivity: The bulky steroid backbone reduces reactivity compared to aliphatic carbonochloridates, limiting its utility in sterically demanding reactions. Biological Activity: Found in porcupine bezoar extracts, it contributes to antioxidant and anticancer properties, including dose-dependent inhibition of melanoma cell viability (A375) via apoptosis .

Methyl Carbonochloridate

Structure: The simplest carbonochloridate, with a methyl group directly bonded to the carbonyl chloride. Reactivity: Highly reactive due to minimal steric hindrance, enabling efficient acylation of phenolic compounds. For example, it reacts with biphenyl-2,2′-diol to form derivatives with superoxide anion radical scavenging and β-glucuronidase inhibition activity . Applications: Used in synthesizing bioactive molecules, particularly in medicinal chemistry for antioxidant agent development.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonochloridate Derivatives (5a, 5b, 5c)

Structure: Aromatic carbonochloridates with boronate ester substituents. Substituents like methyl (5b) or fluoro (5c) groups alter electronic properties, as evidenced by NMR chemical shifts (e.g., 5c shows downfield shifts due to fluorine’s electronegativity) . Reactivity: The boronate ester enables Suzuki-Miyaura cross-coupling, expanding utility in synthesizing complex aryl derivatives. Applications: Valuable in materials science and drug development for introducing boron-containing motifs.

Data Table: Comparative Analysis of Carbonochloridates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.